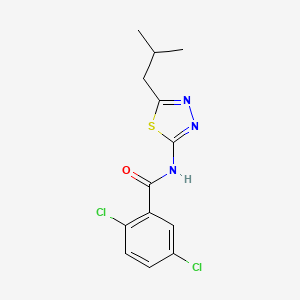
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide, also known as ACCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACCB belongs to the class of benzamide derivatives and is commonly used as a research tool to study the biological mechanisms of various diseases.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-3-chloro-N-cyclohexylbenzamide involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these cellular processes and can potentially be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects and has been used to study the role of CK2 in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide has several advantages as a research tool. It is easy to synthesize and has a high purity level. This compound is also stable and can be stored for extended periods, making it a convenient compound to work with. However, one limitation of this compound is that it exhibits low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 4-(acetylamino)-3-chloro-N-cyclohexylbenzamide in scientific research. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of more effective cancer treatments. Additionally, this compound could be used to study the role of CK2 in various other diseases, including inflammation, neurological disorders, and cardiovascular diseases.
In conclusion, this compound is a valuable research tool with various potential applications in scientific research. Its inhibitory effects on protein kinase CK2 make it a promising compound for the development of novel therapies for various diseases. Further studies are needed to explore the full potential of this compound and its role in various biological processes.
Synthesis Methods
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chlorobenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated using acetic anhydride to obtain this compound.
Scientific Research Applications
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide has been extensively used as a research tool in various scientific fields. It has been found to exhibit inhibitory effects on the growth of cancer cells and has been used to study the mechanisms of cancer cell proliferation. This compound has also been used to study the role of protein kinase CK2 in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
properties
IUPAC Name |
4-acetamido-3-chloro-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-14-8-7-11(9-13(14)16)15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPRBDUKYEFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)




![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)



![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)
